[4-(1H-Imidazol-1-yl)phenyl]methanol
Overview
Description
[4-(1H-Imidazol-1-yl)phenyl]methanol: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound belongs to the class of phenylimidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, methanol, and ethanol suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the flux of metabolic pathways, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the imidazole ring can coordinate with the heme iron in cytochrome P450 enzymes, affecting their ability to catalyze reactions . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and adverse physiological responses . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in cells . The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments and tissues. For instance, this compound may accumulate in the liver due to its interaction with hepatic transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding its subcellular distribution is essential for elucidating its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a reducing agent to yield the desired methanol derivative . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-Imidazol-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 4-(1H-Imidazol-1-yl)benzaldehyde, 4-(1H-Imidazol-1-yl)benzoic acid.
Reduction: 4-(1H-Imidazolin-1-yl)phenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-Imidazol-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antifungal and antibacterial agent. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the development of functional materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but with a hydroxyl group instead of a methanol moiety.
4-Phenyl-1H-imidazole: Lacks the methanol group, making it less polar.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Contains an additional propenone group, altering its reactivity and applications.
Uniqueness
[4-(1H-Imidazol-1-yl)phenyl]methanol is unique due to its combination of an imidazole ring and a methanol moiety, which imparts distinct chemical and biological properties.
Biological Activity
[4-(1H-Imidazol-1-yl)phenyl]methanol is an organic compound featuring an imidazole ring and a phenyl group, which contributes to its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. The structure comprises a hydroxymethyl group attached to a phenyl ring, which enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.20 g/mol |
Functional Groups | Hydroxymethyl, Imidazole |
Antimicrobial Activity
Imidazole derivatives, including this compound, exhibit notable antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as low as 0.0039 mg/mL, demonstrating strong antibacterial effects .
Antifungal Activity
The compound has also shown antifungal activity against pathogens such as Aspergillus fumigatus, which is responsible for pulmonary aspergillosis. Studies suggest that imidazole-containing compounds can disrupt fungal cell membranes or interfere with critical metabolic pathways, leading to cell death .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1). The mechanism of action is thought to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Interaction
The biological activity of this compound is partly attributed to its ability to interact with enzymes. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their catalytic activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.
Gene Expression Modulation
This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, impacting cellular responses to various stimuli. Such interactions may lead to altered metabolic pathways and cellular functions.
Study on Antibacterial Efficacy
A study conducted by Hussain et al. (2009) evaluated the antibacterial properties of several imidazole derivatives, including this compound. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, reinforcing the compound's potential as an effective antimicrobial agent .
Antifungal Activity Assessment
In a separate investigation focusing on antifungal properties, this compound was tested against Candida albicans. The compound exhibited potent antifungal activity with an MIC value significantly lower than that of standard antifungal agents .
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXVPAXMMIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380119 | |
Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-08-3 | |
Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Imidazol-1-yl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does (4-(1H-Imidazol-1-yl)phenyl)methanol interact with copper to inhibit its corrosion in acidic environments?
A1: (4-(1H-Imidazol-1-yl)phenyl)methanol acts as a corrosion inhibitor by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive agents. [] This adsorption occurs due to the molecule's electronic structure, particularly the presence of electron-rich regions within the imidazole ring and benzene ring. These regions facilitate electron donation to the vacant d-orbitals of copper atoms, creating a strong bond that inhibits the dissolution of copper ions. [] Density Functional Theory (DFT) calculations highlighted that (4-(1H-Imidazol-1-yl)phenyl)methanol possesses empty molecular orbitals primarily located over its benzene ring. [] This electronic configuration enables a metal-ligand charge transfer, where the molecule receives electron density from the copper surface through a process known as backbonding. [] This interaction effectively strengthens the molecule's adsorption onto copper, leading to a more efficient inhibition of the corrosion process. []
Q2: How does the structure of (4-(1H-Imidazol-1-yl)phenyl)methanol relate to its corrosion inhibition efficiency?
A2: The research suggests that the presence of the imidazole ring and the benzene ring in the (4-(1H-Imidazol-1-yl)phenyl)methanol structure is crucial for its corrosion inhibition properties. [] Modifications to this core structure, such as the introduction of different substituents, could significantly impact the molecule's electron density distribution and, consequently, its ability to interact with the copper surface. [] This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the molecular structure for enhanced corrosion inhibition efficiency.
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